GX-395
Description
GX-395 is referenced in two distinct contexts within the provided evidence, necessitating clarification:
- Battery Technology Context: this compound is described as a 10,000 mAh lithium-ion power bank with 3C certification, utilizing a liquid lithium-ion (18650) cell . It is marketed for consumer electronics, emphasizing portability and compliance with safety standards.
- This article focuses on this pharmacological compound due to the user’s request for a comparison with "similar compounds," a term more aligned with drug development.
Properties
CAS No. |
1235403-87-8 |
|---|---|
Molecular Formula |
C21H17ClF2N6O3S2 |
Molecular Weight |
538.9728 |
IUPAC Name |
4-{4-Chloro-2-[2-(1-methyl-azetidin-3-yl)-2H-pyrazol-3-yl]-phenoxy}-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide |
InChI |
InChI=1S/C21H17ClF2N6O3S2/c1-29-9-13(10-29)30-17(4-5-26-30)14-6-12(22)2-3-18(14)33-19-7-16(24)20(8-15(19)23)35(31,32)28-21-25-11-27-34-21/h2-8,11,13H,9-10H2,1H3,(H,25,27,28) |
InChI Key |
QESPTBXFDDSHIF-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CN(C)C4)C=C1F)(NC5=NC=NS5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GX395; GX 395; GX-395 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
GX-395 (Nav1.7 inhibitor) is compared below with two structurally and functionally related sodium channel modulators: Heteropodatoxin-1 (HpTx1) and Nav1.7-IN-2 . Data are synthesized from pharmacological profiles and experimental findings .
Data Table: Key Properties of Nav1.7 Inhibitors
| Compound | Target Specificity | IC50 (Nav1.7) | Origin | Selectivity Notes |
|---|---|---|---|---|
| This compound | Nav1.7 | Not reported | Synthetic | Novel inhibitor; specificity undefined |
| HpTx1 | Nav1.7, Nav1.9 (activator), Kv4.2 | Not reported | Spider venom | Off-target effects on Kv4.2, Nav1.9 |
| Nav1.7-IN-2 | Nav1.7 | 80 nM | Synthetic | High specificity for Nav1.7 |
Detailed Analysis
Mechanistic Specificity :
- This compound : Preliminary data classify it as a Nav1.7 inhibitor, but its selectivity over other sodium channels (e.g., Nav1.8, Nav1.9) remains uncharacterized .
- HpTx1 : A peptide toxin with dual inhibitory (Nav1.7) and activating (Nav1.9) effects, complicating therapeutic use due to off-target activity on Kv4.2 potassium channels .
- Nav1.7-IN-2 : Exhibits high specificity for Nav1.7 with a well-defined IC50 (80 nM), making it a benchmark for potency in preclinical studies .
- Origin and Development: this compound and Nav1.7-IN-2 are synthetic molecules, enabling scalable production and structural optimization. HpTx1, derived from spider venom, faces challenges in synthesis, stability, and immunogenicity, limiting clinical translation .
- Nav1.7-IN-2’s lower IC50 indicates stronger inhibition, but its clinical viability depends on toxicity profiles.
Notes on Limitations and Discrepancies
Ambiguity in Compound Identity: The dual use of "this compound" for a power bank and a pharmacological agent highlights the need for standardized nomenclature to avoid confusion.
Data Gaps : Critical parameters for this compound, such as IC50, structural data, and selectivity profiles, are absent in the provided evidence, limiting a rigorous comparison.
Contextual Relevance : While battery-related this compound has commercial analogs (e.g., polymer lithium-ion cells), pharmacological comparisons are more aligned with the user’s request for "similar compounds" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
